6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine 6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine
Brand Name: Vulcanchem
CAS No.: 937681-62-4
VCID: VC8428910
InChI: InChI=1S/C12H17NO/c1-12(2,3)9-4-5-11-10(8-9)13-6-7-14-11/h4-5,8,13H,6-7H2,1-3H3
SMILES: CC(C)(C)C1=CC2=C(C=C1)OCCN2
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine

CAS No.: 937681-62-4

Cat. No.: VC8428910

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine - 937681-62-4

Specification

CAS No. 937681-62-4
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 6-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Standard InChI InChI=1S/C12H17NO/c1-12(2,3)9-4-5-11-10(8-9)13-6-7-14-11/h4-5,8,13H,6-7H2,1-3H3
Standard InChI Key LUSRIPQNKKAVEW-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC2=C(C=C1)OCCN2
Canonical SMILES CC(C)(C)C1=CC2=C(C=C1)OCCN2

Introduction

Chemical Structure and Molecular Properties

Core Framework and Substituent Effects

6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine consists of a benzoxazine core—a benzene ring fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom. The tert-butyl group (-C(CH₃)₃) at position 6 introduces steric bulk and lipophilicity, significantly altering the compound’s physicochemical profile compared to unsubstituted analogs .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol
logP (Predicted)2.8–3.1
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Polar Surface Area22.3 Ų

The tert-butyl group elevates logP values, enhancing membrane permeability but reducing aqueous solubility . Nuclear magnetic resonance (NMR) studies of related compounds reveal distinct signals for the tert-butyl protons (δ ~1.3 ppm, singlet) and benzoxazine ring protons (δ ~3.2–4.5 ppm) .

Synthetic Methodologies

Cyclization Strategies

The benzoxazine core is typically constructed via cyclization of 2-aminophenol derivatives with carbonyl-containing reagents. For 6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine, two primary routes are employed:

Table 2: Representative Synthesis Conditions

MethodReagentsYield (%)
Friedel-Crafts AlkylationAlCl₃, tert-butyl chloride35–45
Cyclization of PrecursorParaformaldehyde, HCl60–75

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate). Structural confirmation relies on:

  • ¹H/¹³C NMR: Assigns tert-butyl and benzoxazine ring signals.

  • Mass Spectrometry: Molecular ion peaks at m/z 177.24 .

  • X-ray Crystallography: Resolves intermolecular interactions, such as N–H⋯O hydrogen bonds in crystalline forms.

Physicochemical and Spectroscopic Profiles

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but high solubility in organic solvents (e.g., dichloromethane, THF). Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH .

Spectroscopic Data

  • IR Spectroscopy: Stretching vibrations at 3250 cm⁻¹ (N–H), 1600 cm⁻¹ (C=C aromatic), and 1100 cm⁻¹ (C–O–C).

  • UV-Vis: Absorption maxima at 270 nm (π→π* transitions) .

Biological and Pharmacological Relevance

Table 3: Comparative Bioactivity of Benzoxazine Derivatives

CompoundTarget ReceptorIC₅₀ (µM)
6-(tert-Butyl) derivativeCysLT1R (Predicted)10–15
6-Chloro analogCysLT1R8.2
Parent benzoxazineN/A>100

Material Science Applications

Benzoxazines are precursors for high-performance polymers. The tert-butyl group improves solubility in resin formulations, enabling applications in coatings and composites with enhanced thermal stability.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing sulfonamide and carboxamide derivatives, which are explored for antimicrobial and anticancer properties .

Advanced Material Synthesis

In polymer chemistry, it acts as a monomer for polybenzoxazines, which exhibit:

  • High glass transition temperatures (>200°C).

  • Low dielectric constants (2.8–3.2).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator